Synthesis and Characterization of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride: A Technical Guide
Synthesis and Characterization of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride: A Technical Guide
Executive Summary
2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride (CAS: 126535-38-4), commonly referred to as 2-methylindoline-1-carbonyl chloride, is a highly reactive electrophilic building block[1]. Featuring a chiral center at the C2 position of the indoline core, this carbamoyl chloride is a critical intermediate in medicinal chemistry. It is extensively utilized in the synthesis of complex urea and carbamate derivatives, including non-covalent inhibitors of carboxylesterase Notum[2] and Angiotensin II Type 2 Receptor (AT2R) antagonists[3]. This whitepaper details a robust, self-validating protocol for its synthesis using triphosgene, alongside comprehensive analytical characterization parameters.
Mechanistic Rationale & Pathway
The synthesis relies on the nucleophilic attack of the secondary amine (2-methylindoline) on phosgene. While phosgene gas can be used directly, triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent in modern synthetic laboratories due to its solid state, which allows for precise stoichiometric control and enhanced safety[4].
Causality in Reaction Design:
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Stoichiometric Control: One mole of triphosgene decomposes in situ to yield three moles of phosgene. To ensure complete conversion while minimizing unreacted electrophile, 0.4 equivalents of triphosgene (providing 1.2 equivalents of active phosgene) are used.
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Order of Addition (Critical): The secondary amine must be added dropwise to the triphosgene solution. If triphosgene is added to the amine, the localized excess of amine will rapidly react with the newly formed carbamoyl chloride, yielding an unwanted symmetrical urea byproduct (bis(2-methylindolin-1-yl)methanone).
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Acid Scavenging: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, is required to neutralize the HCl byproduct. Failing to scavenge HCl results in the protonation of 2-methylindoline, halting the reaction.
Figure 1: Step-by-step experimental workflow for carbamoyl chloride synthesis.
Experimental Methodology
Reagents and Equipment
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Substrate: 2-Methylindoline (1.0 equiv, typically racemic unless enantiopure is required)
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Reagent: Triphosgene (0.4 equiv)
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Base: Pyridine or DIPEA (1.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM)
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Equipment: Oven-dried round-bottom flask, argon balloon, addition funnel.
Step-by-Step Protocol
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Preparation of the Electrophile: Dissolve triphosgene (0.4 equiv) in anhydrous DCM (approx. 5 mL/mmol) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.
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Preparation of the Nucleophile: In a separate dry flask, dissolve 2-methylindoline (1.0 equiv) and the chosen base (1.5 equiv) in anhydrous DCM (approx. 3 mL/mmol).
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Addition: Transfer the amine/base solution to an addition funnel and add it dropwise to the vigorously stirred triphosgene solution at 0 °C over 30 minutes.
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Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 to 2 hours.
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Workup: Quench the reaction by pouring it into a separatory funnel containing ice-cold water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with ice-cold 0.5 M HCl (to remove excess pyridine/DIPEA), followed by ice-cold brine.
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Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the bath temperature below 30 °C to prevent thermal degradation) to afford the crude 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride.
In-Process Self-Validation (Expert Insight)
Carbamoyl chlorides are highly susceptible to hydrolysis on silica gel TLC plates or in the aqueous mobile phases used in standard LC-MS. To accurately validate reaction completion without false negatives (hydrolyzed product appearing as starting material), employ a derivatization quench :
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Withdraw a 10 µL aliquot of the reaction mixture.
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Dilute immediately into 1 mL of anhydrous methanol containing 1% triethylamine.
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This instantly and quantitatively converts the reactive carbamoyl chloride into the stable methyl 2-methylindoline-1-carboxylate.
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Analyze this quenched sample via LC-MS. A clean [M+H]⁺ peak at m/z 192 (or m/z 214 for [M+Na]⁺) confirms the successful formation of the acid chloride.
Analytical Characterization
Quantitative data for the isolated 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is summarized below.
Note on NMR Interpretation: Carbamoyl chlorides exhibit restricted rotation around the N–C(O) bond due to partial double-bond character. Consequently, NMR spectra at room temperature will often display rotamers (conformational isomers). Signals—particularly the C2-methyl doublet and the aromatic protons—may appear broadened or split into unequal pairs.
| Analytical Technique | Parameter / Shift | Assignment / Description |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 – 7.65 (m, 1H) | Aromatic CH (C7, adjacent to N-carbonyl) |
| δ 7.30 – 7.15 (m, 2H) | Aromatic CH (C5, C6) | |
| δ 7.10 – 7.00 (m, 1H) | Aromatic CH (C4) | |
| δ 4.80 – 4.60 (m, 1H) | Aliphatic CH (C2, stereocenter) | |
| δ 3.45 – 3.30 (m, 1H) | Aliphatic CH₂ (C3, diastereotopic proton A) | |
| δ 2.75 – 2.60 (m, 1H) | Aliphatic CH₂ (C3, diastereotopic proton B) | |
| δ 1.35 (d, J = 6.5 Hz, 3H) | Methyl group (attached to C2) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~149.5 | C=O (Carbonyl carbon of the acid chloride) |
| δ ~141.0, 131.5, 127.5, 124.0, 115.0 | Aromatic carbons (Indoline core) | |
| δ ~58.5 | C2 (Aliphatic methine) | |
| δ ~35.0 | C3 (Aliphatic methylene) | |
| δ ~21.0 | Methyl carbon | |
| FT-IR (ATR, cm⁻¹) | 1735 – 1745 | Strong C=O stretching (diagnostic for carbamoyl chloride) |
| MS (EI, 70 eV) | m/z 195 [M]⁺, 197 [M+2]⁺ | Molecular ion peak showing ~3:1 isotopic ratio characteristic of a single chlorine atom. |
Safety and Quenching Protocols
Hazard Warning: Triphosgene and its decomposition product, phosgene, are highly toxic by inhalation. All manipulations must be performed in a certified, high-velocity fume hood.
Decontamination: Any glassware or equipment that contacted triphosgene or the unpurified carbamoyl chloride must be neutralized before washing. Prepare a quenching bath of 10% aqueous sodium hydroxide or a 1:1 mixture of concentrated aqueous ammonia and methanol. Submerge all contaminated items in the quenching bath for a minimum of 24 hours to ensure complete destruction of residual phosgene species.
References
- Molaid Chemical Database. "2-methylindoline-1-carbonyl chloride | 126535-38-4". Molaid.
- Mahat, M. et al. "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity". NIH PubMed Central.
- University of Bristol. "Synthesis of medium rings through ring expansion reactions of metallated ureas containing non-aromatic anion stabilising groups". Bristol Research Portal.
- Google Patents. "US12122750B2 - AT2R antagonists and uses thereof". Google Patents.
Sources
- 1. 2-甲基-1-吲哚啉羰基氯化物 - CAS号 126535-38-4 - 摩熵化学 [molaid.com]
- 2. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US12122750B2 - AT2R antagonists and uses thereof - Google Patents [patents.google.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
